1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound known for its potential applications in medicinal chemistry. The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 3-methylbutan-1-one moiety. This structural configuration imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Benzoyl Group: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.
Attachment of the Butanone Moiety: Finally, the benzoylated piperazine is reacted with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)11-17(21)19-7-9-20(10-8-19)18(22)14-5-6-15(23-3)16(12-14)24-4/h5-6,12-13H,7-11H2,1-4H3 |
InChI Key |
VZYKUJBDFDBDIR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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